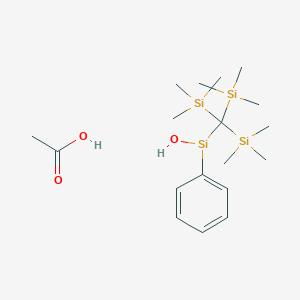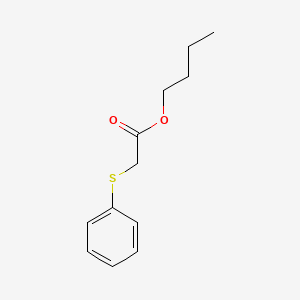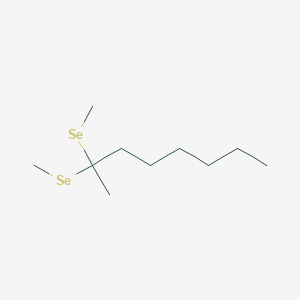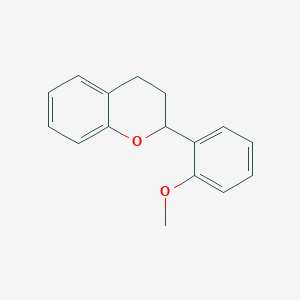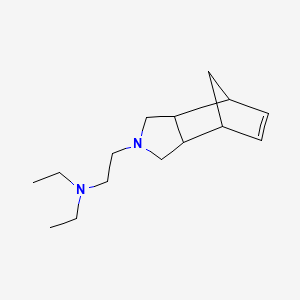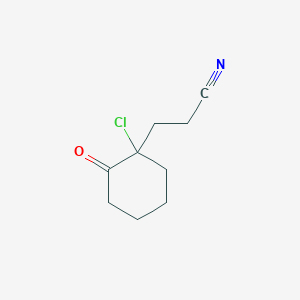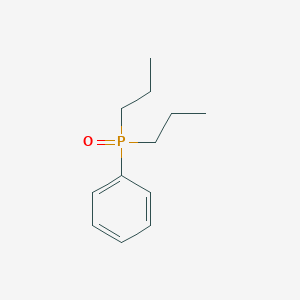
Di(2-pyridyl)vinylene p-chlorocarbanilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Di(2-pyridyl)vinylene p-chlorocarbanilate typically involves the use of di-2-pyridyl carbonate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is effective for the preparation of various active esters . Another method involves the use of di(2-pyridyl) carbonate and O,O′-di(2-pyridyl) thiocarbonate as dehydrating reagents for the preparation of carboxamides and peptides .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Di(2-pyridyl)vinylene p-chlorocarbanilate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the nature of the compound being reacted with.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may produce substituted derivatives.
Aplicaciones Científicas De Investigación
Di(2-pyridyl)vinylene p-chlorocarbanilate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of Di(2-pyridyl)vinylene p-chlorocarbanilate involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in medicinal applications, it may interact with specific enzymes or receptors to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Di(2-pyridyl)vinylene p-chlorocarbanilate include:
1,3-Di(2-pyridyl)benzenes: These compounds have similar structural features and are used in various applications, including photophysical studies.
Pyridines, Dihydropyridines, and Piperidines: These compounds are widely used in medicinal chemistry and have various therapeutic applications.
Propiedades
Número CAS |
73622-99-8 |
|---|---|
Fórmula molecular |
C26H18Cl2N4O4 |
Peso molecular |
521.3 g/mol |
Nombre IUPAC |
[(Z)-2-[(4-chlorophenyl)carbamoyloxy]-1,2-dipyridin-2-ylethenyl] N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C26H18Cl2N4O4/c27-17-7-11-19(12-8-17)31-25(33)35-23(21-5-1-3-15-29-21)24(22-6-2-4-16-30-22)36-26(34)32-20-13-9-18(28)10-14-20/h1-16H,(H,31,33)(H,32,34)/b24-23- |
Clave InChI |
OMMWYFRCVUWFMG-VHXPQNKSSA-N |
SMILES isomérico |
C1=CC=NC(=C1)/C(=C(\C2=CC=CC=N2)/OC(=O)NC3=CC=C(C=C3)Cl)/OC(=O)NC4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=NC(=C1)C(=C(C2=CC=CC=N2)OC(=O)NC3=CC=C(C=C3)Cl)OC(=O)NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



